3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
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Description
3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H15Cl2N3S and its molecular weight is 412.33. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
3-[(3,4-Dichlorobenzyl)Sulfanyl]-4,5-Diphenyl-4H-1,2,4-Triazole, as a part of the 1,2,4-triazole-3-thiols family, plays a role in various chemical syntheses. Studies show the alkylation, aminomethylation, and cyanoethylation of triazole-3-thiols, leading to new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Such modifications could be vital in developing novel compounds with specific properties or activities.
Corrosion Inhibition
Research has demonstrated the effectiveness of certain 1,2,4-triazole derivatives as corrosion inhibitors. For instance, 4H-triazole derivatives have shown substantial efficiency in protecting mild steel against corrosion in acidic environments (Bentiss et al., 2007), (Lagrenée et al., 2002). This application is crucial in industries where metal parts are exposed to corrosive substances.
Anticancer Activity
Some 1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study involving the synthesis and evaluation of etodolac-thioether derivatives as potent methionine aminopeptidase inhibitors demonstrated significant cytotoxicity against various cancer cell lines (Çoruh et al., 2018). This suggests that 1,2,4-triazole derivatives could be promising candidates for developing new anticancer drugs.
Fungicidal Activity
The fungicidal potential of 1,2,4-triazole derivatives has been noted in some studies. For instance, novel synthesized derivatives of 1,2,4-triazoles displayed fungicidal activity, indicating their potential use in agriculture or pharmaceuticals (El-Telbani, Swellem, & Nawwar, 2007).
Antibacterial and Antifungal Properties
1,2,4-Triazole derivatives have also shown promising antibacterial and antifungal activities. A study synthesizing new 1,2,4-triazole derivatives confirmed their efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3S/c22-18-12-11-15(13-19(18)23)14-27-21-25-24-20(16-7-3-1-4-8-16)26(21)17-9-5-2-6-10-17/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODLTKVGMKCSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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